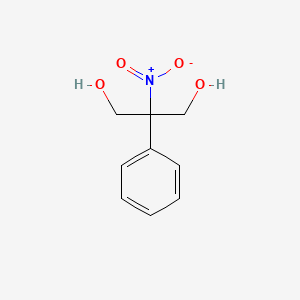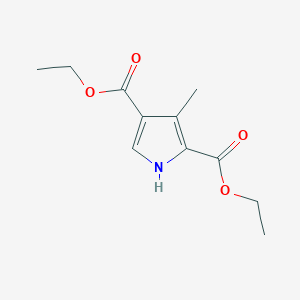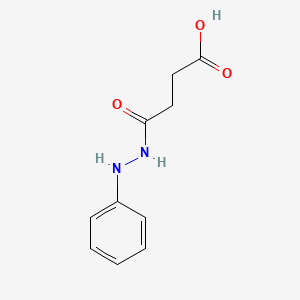
4-Cloro-2-metilsulfanil-6-fenilpirimidina
Descripción general
Descripción
“4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2S . It is also known by its CAS number 91063-60-4 .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” were not found, a related compound, “4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives,” was synthesized using fenclorim as a lead compound . The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The InChI code for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 . The molecular weight of the compound is 236.72 g/mol .Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 236.72 g/mol . The compound has a topological polar surface area of 51.1 Ų and a complexity of 197 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Aplicaciones Científicas De Investigación
Síntesis Química
“4-Cloro-2-metilsulfanil-6-fenilpirimidina” es un compuesto químico con la fórmula molecular C11H9ClN2S . Se utiliza en la síntesis de varios otros compuestos químicos. Su estructura única lo convierte en un componente valioso en la creación de moléculas complejas para investigación y aplicaciones industriales .
Fungicidas
Las investigaciones han indicado que los derivados de “this compound” podrían ser candidatos potenciales para controlar Sclerotinia sclerotiorum, un hongo patógeno de las plantas . Esto sugiere que podría utilizarse en el desarrollo de nuevos fungicidas .
Mecanismo De Acción
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is believed to act as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is responsible for the metabolism of pyrimidine compounds, and the inhibition of this enzyme by 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine may be responsible for its potential applications in medicinal chemistry and drug discovery.
Biochemical and Physiological Effects
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is able to inhibit the growth of several types of cancer cells, including breast, lung, and ovarian cancer cells. Additionally, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is that it is relatively easy to synthesize in a laboratory setting, allowing for quick and cost-effective experiments. Additionally, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is relatively stable and has a low solubility in water, making it suitable for use in a variety of experiments. However, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is highly toxic and should be handled with extreme caution.
Direcciones Futuras
The potential applications of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine are numerous and there are many potential future directions for research. Further studies could focus on the potential use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine as an anti-cancer agent and its potential use in the treatment of bacterial and fungal infections. Additionally, further research could be conducted to explore 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine’s potential as a starting material for the synthesis of other pyrimidine derivatives. Finally, further studies could be conducted to explore the potential use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine as an inhibitor of dihydropyrimidine dehydrogenase (DPD).
Métodos De Síntesis
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 4-chloro-2-methylsulfanyl-6-phenylpyrimidine and an alkali metal hydride such as sodium hydride. This reaction takes place in an inert atmosphere such as nitrogen or argon and requires a temperature of around 100°C. Other methods of synthesis include the reaction of 4-chloro-2-methylsulfanyl-6-phenylpyrimidine with a Grignard reagent, a Wittig reaction, and a reaction with a metal halide.
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEESGEQPRKDJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287168 | |
| Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91063-60-4 | |
| Record name | NSC49449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



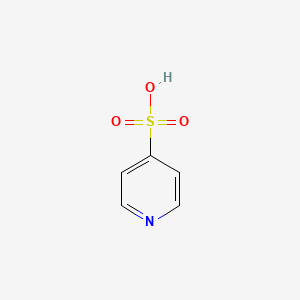
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)

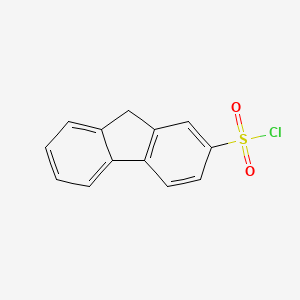
![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)

